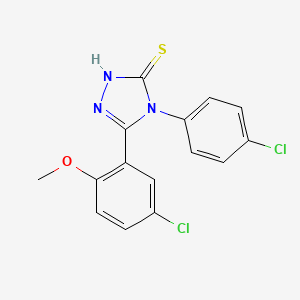
5-(5-chloro-2-methoxyphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor, such as an α-haloketone or an α-haloester.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced through nucleophilic substitution reactions, where the triazole ring acts as a nucleophile and reacts with chlorinated benzyl halides.
Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorinated phenyl groups, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions
Dechlorinated or Hydrogenated Derivatives: Products of reduction reactions
Substituted Derivatives: Products of substitution reactions
Scientific Research Applications
Chemistry
In chemistry, 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring and chlorinated phenyl groups can enhance its interaction with biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The triazole ring is a common pharmacophore in many drugs, and modifications of this compound can lead to the discovery of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorinated phenyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE
- 5-(5-CHLORO-2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE
- 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE
Uniqueness
The uniqueness of 5-(5-CHLORO-2-METHOXYPHENYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated phenyl groups and a methoxy group, along with the triazole ring, makes this compound particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C15H11Cl2N3OS |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-21-13-7-4-10(17)8-12(13)14-18-19-15(22)20(14)11-5-2-9(16)3-6-11/h2-8H,1H3,(H,19,22) |
InChI Key |
WCQJEKLAMYNVHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



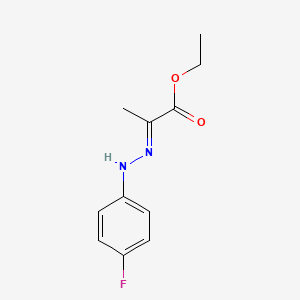

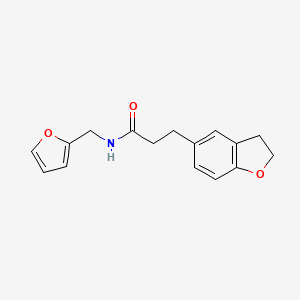
![N-[[(2-fluorobenzoyl)amino]carbamothioyl]pyridine-3-carboxamide](/img/structure/B10862747.png)
![7-tert-butyl-2-hydrazinyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10862752.png)
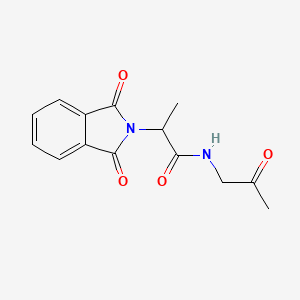
![3-[(4-fluorobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10862776.png)
![2-(4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B10862779.png)
![11-(4-chlorophenyl)-N-(2-methoxyethyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10862783.png)
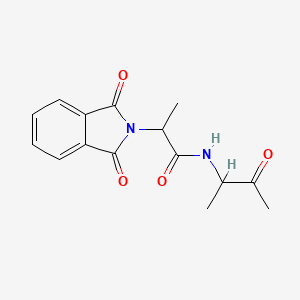
cyanamide](/img/structure/B10862803.png)
![N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10862818.png)
![2-(2-Bromophenyl)-8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10862825.png)
